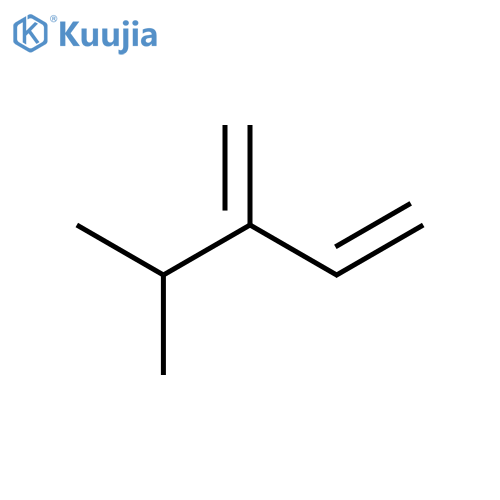Cas no 5731-99-7 (4-methyl-3-methylidenepent-1-ene)

5731-99-7 structure
商品名:4-methyl-3-methylidenepent-1-ene
4-methyl-3-methylidenepent-1-ene 化学的及び物理的性質
名前と識別子
-
- 4-methyl-3-methylidenepent-1-ene
- 1-Pentene, 4-methyl-3-methylene-
-
- インチ: 1S/C7H12/c1-5-7(4)6(2)3/h5-6H,1,4H2,2-3H3
- InChIKey: MRBYTOUNXWKILZ-UHFFFAOYSA-N
- ほほえんだ: C=CC(=C)C(C)C
じっけんとくせい
- 密度みつど: 0.726 g/cm3(Temp: 24.5 °C)
- ふってん: 86-87 °C
4-methyl-3-methylidenepent-1-ene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1725784-0.05g |
4-methyl-3-methylidenepent-1-ene |
5731-99-7 | 0.05g |
$491.0 | 2023-09-20 | ||
| Enamine | EN300-1725784-0.5g |
4-methyl-3-methylidenepent-1-ene |
5731-99-7 | 0.5g |
$561.0 | 2023-09-20 | ||
| Enamine | EN300-1725784-0.1g |
4-methyl-3-methylidenepent-1-ene |
5731-99-7 | 0.1g |
$515.0 | 2023-09-20 | ||
| Enamine | EN300-1725784-1.0g |
4-methyl-3-methylidenepent-1-ene |
5731-99-7 | 1g |
$584.0 | 2023-06-04 | ||
| Enamine | EN300-1725784-10g |
4-methyl-3-methylidenepent-1-ene |
5731-99-7 | 10g |
$2516.0 | 2023-09-20 | ||
| Enamine | EN300-1725784-10.0g |
4-methyl-3-methylidenepent-1-ene |
5731-99-7 | 10g |
$2516.0 | 2023-06-04 | ||
| Enamine | EN300-1725784-5.0g |
4-methyl-3-methylidenepent-1-ene |
5731-99-7 | 5g |
$1695.0 | 2023-06-04 | ||
| Enamine | EN300-1725784-2.5g |
4-methyl-3-methylidenepent-1-ene |
5731-99-7 | 2.5g |
$1147.0 | 2023-09-20 | ||
| Enamine | EN300-1725784-1g |
4-methyl-3-methylidenepent-1-ene |
5731-99-7 | 1g |
$584.0 | 2023-09-20 | ||
| Enamine | EN300-1725784-5g |
4-methyl-3-methylidenepent-1-ene |
5731-99-7 | 5g |
$1695.0 | 2023-09-20 |
4-methyl-3-methylidenepent-1-ene 関連文献
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
5731-99-7 (4-methyl-3-methylidenepent-1-ene) 関連製品
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
